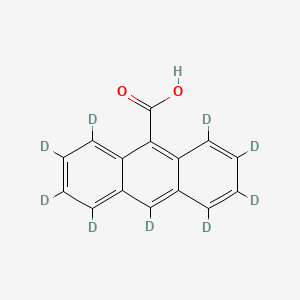

9-Anthracene-d9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 9-antraceno-d9-carboxílico es un derivado deuterado del ácido 9-antracenocarboxílico, un compuesto conocido por sus aplicaciones en varios campos de la química y la ciencia de los materiales. Los átomos de deuterio reemplazan los átomos de hidrógeno en el anillo de antraceno, lo que puede ser útil en estudios que involucran el etiquetado isotópico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 9-antraceno-d9-carboxílico generalmente implica la deuteración del ácido 9-antracenocarboxílico. Esto se puede lograr a través de una serie de reacciones químicas donde los átomos de hidrógeno son reemplazados por deuterio. Un método común implica el uso de reactivos y catalizadores deuterados en condiciones controladas para garantizar la incorporación selectiva de átomos de deuterio.

Métodos de producción industrial

La producción industrial de ácido 9-antraceno-d9-carboxílico puede implicar procesos de deuteración a gran escala que utilizan equipos especializados para manejar gas deuterio y otros productos químicos deuterados. El proceso requiere un control estricto de las condiciones de reacción para lograr una alta pureza y rendimiento del producto deuterado.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 9-antraceno-d9-carboxílico puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo ácido carboxílico puede oxidarse para formar diferentes derivados.

Reducción: El compuesto se puede reducir para formar alcoholes u otras formas reducidas.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila o nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Reactivos como halógenos, agentes nitrantes o agentes sulfonantes se pueden utilizar en condiciones apropiadas.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o hidrocarburos.

Aplicaciones Científicas De Investigación

El ácido 9-antraceno-d9-carboxílico tiene varias aplicaciones en la investigación científica:

Biología: Se emplea en estudios que involucran el etiquetado isotópico para rastrear vías metabólicas y mecanismos de reacción.

Medicina: Se investiga su posible uso en el desarrollo de fármacos y como sonda en ensayos bioquímicos.

Industria: Se utiliza en la producción de materiales luminiscentes y como agente reticulante en la química de polímeros.

Mecanismo De Acción

El mecanismo de acción del ácido 9-antraceno-d9-carboxílico implica su interacción con objetivos moleculares a través de su grupo ácido carboxílico y anillo aromático. El compuesto puede participar en varias reacciones químicas, como la formación de complejos de coordinación con iones metálicos o la realización de reacciones fotoquímicas. Estas interacciones pueden influir en el comportamiento del compuesto en diferentes entornos y aplicaciones .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 9-antracenocarboxílico: La forma no deuterada, comúnmente utilizada en aplicaciones similares.

Ácido 9,10-antracenodicarboxílico: Contiene dos grupos ácido carboxílico, ofreciendo diferente reactividad y aplicaciones.

Ácido 1-pireno carboxílico: Otro ácido carboxílico aromático con propiedades y usos distintos.

Singularidad

La singularidad del ácido 9-antraceno-d9-carboxílico radica en su contenido de deuterio, lo que lo hace valioso para los estudios de etiquetado isotópico. Esta propiedad permite a los investigadores rastrear el comportamiento del compuesto en sistemas complejos y obtener información sobre los mecanismos y vías de reacción .

Propiedades

Fórmula molecular |

C15H10O2 |

|---|---|

Peso molecular |

231.29 g/mol |

Nombre IUPAC |

1,2,3,4,5,6,7,8,10-nonadeuterioanthracene-9-carboxylic acid |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D |

Clave InChI |

XGWFJBFNAQHLEF-LOIXRAQWSA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C(=O)O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

SMILES canónico |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)

![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-4-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B12295440.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)

![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)